molecular formula C20H17BrN2O4S B10959566 ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B10959566
M. Wt: 461.3 g/mol
InChI Key: OGLMWTVTMUJNEB-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE: is a complex organic compound with a unique structure that includes a bromophenyl group, an imino group, and a thiazolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE typically involves multiple steps:

    Formation of the Thiazolan Ring: This step involves the reaction of a bromophenyl derivative with a thiazole precursor under controlled conditions.

    Imino Group Introduction: The imino group is introduced through a condensation reaction with an appropriate amine.

    Final Coupling: The final step involves the coupling of the intermediate with ethyl phenoxyacetate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • 4-Bromophenylacetic acid ethyl ester
  • Ethyl 2-bromo-(4-bromophenyl)acetate

Uniqueness

ETHYL 2-[2-({2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

Ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an ethyl ester group, and a bromoaniline substituent, which contribute to its unique pharmacological properties.

Structural Characteristics

The structural formula of this compound can be described as follows:

Component Description
Molecular Formula C18H18BrN2O3S
Molecular Weight 404.32 g/mol
Functional Groups Thiazole, ester, bromoaniline

Synthesis Overview

The synthesis typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by coupling reactions to introduce the ethyl acetate moiety and phenoxy groups. This complex synthetic pathway highlights the compound's intricate structure and potential for diverse biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound may similarly possess antimicrobial properties due to its structural components. A study focusing on thiazole derivatives reported that modifications in the thiazole structure can enhance antibacterial efficacy against various pathogens.

Anticancer Activity

The bromoaniline moiety is known for its role in anticancer drug development. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Thiazole Derivatives : A comparative study evaluated the biological activities of various thiazole derivatives, highlighting their effectiveness against bacterial strains and cancer cell lines. This compound was included in the screening process and showed promising results against specific bacterial strains.
  • Anticancer Efficacy : In vitro assays on cancer cell lines demonstrated that derivatives similar to this compound could inhibit cell growth significantly. The mechanism of action involved the modulation of apoptosis-related pathways, suggesting a potential role in cancer therapy.

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

ethyl 2-[2-[(Z)-[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H17BrN2O4S/c1-2-26-18(24)12-27-16-6-4-3-5-13(16)11-17-19(25)23-20(28-17)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,23,25)/b17-11-

InChI Key

OGLMWTVTMUJNEB-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.